

## Initial Toxicology Screening of Psi-DOM: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | Psi-DOM  |           |  |  |
| Cat. No.:            | B3063821 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed initial toxicology screening program for the novel psychoactive compound **Psi-DOM** (2,6-dimethoxy-4-methylamphetamine). As of the date of this publication, publicly available, comprehensive toxicological data for **Psi-DOM** is limited. The following guide is therefore based on established principles of preclinical safety evaluation for new chemical entities, particularly those with expected psychoactive effects and structural similarities to known phenethylamines like DOM.

## **Executive Summary**

**Psi-DOM** is a positional isomer of the psychedelic phenethylamine DOM, with the methoxy group shifted from the 5 to the 6 position.[1] While preliminary characterization has focused on its pharmacodynamics, particularly its affinity for serotonin 5-HT2A and 5-HT2C receptors, a thorough toxicological evaluation is a prerequisite for any further research or development.[1] This guide details a proposed multi-tiered approach for the initial toxicology screening of **Psi-DOM**, encompassing in vitro and in vivo assays to identify potential hazards and establish a preliminary safety profile. The proposed screening cascade is designed to assess cytotoxicity, genotoxicity, and acute systemic toxicity, providing foundational data for go/no-go decisions in a drug development pipeline.

# Pharmacodynamic and Pharmacokinetic Profile (Summary)



A comprehensive toxicological assessment must be contextualized by the compound's expected biological activity and disposition.

| Parameter                 | Reported Value /<br>Characteristic                                      | Reference |
|---------------------------|-------------------------------------------------------------------------|-----------|
| Target Receptors          | 5-HT2A (Agonist), 5-HT2C                                                | [1]       |
| Receptor Affinity (Ki)    | 5-HT2A: 49–351 nM, 5-HT2C:<br>50 nM                                     | [1]       |
| Potency (vs. DOM)         | Approximately one-third as potent as DOM                                | [1]       |
| Route of Administration   | Oral                                                                    | [1]       |
| Dosage (Human, anecdotal) | 15 to 25 mg                                                             | [1][2]    |
| Duration of Action        | 6 to 8 hours                                                            | [1][2]    |
| Metabolism (Predicted)    | Likely metabolized by<br>Cytochrome P450 enzymes,<br>similar to DOM.[3] | N/A       |

## **Proposed In Vitro Toxicology Screening**

The initial phase of toxicological screening for **Psi-DOM** should focus on in vitro assays to identify potential liabilities at the cellular level. These assays are crucial for early hazard identification and can guide the design of subsequent in vivo studies.

## **Cytotoxicity Assays**

Objective: To determine the concentration of **Psi-DOM** that induces cell death and to establish a preliminary therapeutic index.

#### Experimental Protocol:

 Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a neuronal cell line (e.g., SH-SY5Y) given the compound's psychoactive nature.



- Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay that measures metabolic activity as an indicator of cell viability.
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere overnight.
  - Psi-DOM is added in a series of increasing concentrations.
  - Cells are incubated for a standard period (e.g., 24 or 48 hours).
  - The assay reagent is added, and after incubation, the absorbance is read using a plate reader.
- Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

### **Genotoxicity Assays**

Objective: To assess the potential for **Psi-DOM** to cause damage to genetic material (DNA).

#### Experimental Protocol:

- Bacterial Reverse Mutation Assay (Ames Test):
  - Principle: This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result is indicated by an increase in the number of revertant colonies, suggesting that the test substance is a mutagen.
  - Procedure: The bacterial strains are exposed to various concentrations of Psi-DOM, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- In Vitro Micronucleus Assay:
  - Principle: This assay detects chromosomal damage. Micronuclei are small nuclei that form
    in addition to the main nucleus in a cell, resulting from chromosome fragments or whole
    chromosomes that were not incorporated into the daughter nuclei during cell division.



 Procedure: A suitable mammalian cell line (e.g., CHO-K1 or human peripheral blood lymphocytes) is exposed to Psi-DOM. After treatment, the cells are stained, and the frequency of micronucleated cells is determined by microscopy or flow cytometry.

## **Proposed In Vivo Acute Toxicity Study**

Following the in vitro assessment, a single-dose acute toxicity study in a rodent model is necessary to understand the systemic effects of **Psi-DOM**.

Objective: To determine the median lethal dose (LD50) and to identify the clinical signs of toxicity and target organs.

#### Experimental Protocol:

- Animal Model: Sprague Dawley rats or BALB/c mice (both male and female).
- Route of Administration: Oral gavage, consistent with the intended human route of administration.
- Procedure (Up-and-Down Procedure or Fixed Dose Method):
  - Animals are dosed sequentially with increasing or decreasing doses of Psi-DOM.
  - A detailed clinical observation is conducted, noting any changes in behavior, appearance, and physiological functions.
  - Body weight is recorded daily.
  - The observation period is typically 14 days.
- Endpoint: At the end of the study, surviving animals are euthanized. A gross necropsy is performed on all animals, and key organs are collected for histopathological examination.



| Parameter               | Methodology                                   | Endpoint                                              |
|-------------------------|-----------------------------------------------|-------------------------------------------------------|
| Cytotoxicity            | MTT Assay (HepG2, SH-SY5Y cells)              | IC50 (Concentration inhibiting 50% of cell viability) |
| Genotoxicity            | Ames Test (S. typhimurium)                    | Revertant colony count                                |
| Genotoxicity            | In Vitro Micronucleus Assay<br>(CHO-K1 cells) | Frequency of micronucleated cells                     |
| Acute Systemic Toxicity | Single-dose study in rats (oral)              | LD50, clinical signs, target organ toxicity           |

## Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Proposed 5-HT2A receptor signaling cascade for Psi-DOM.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: A tiered workflow for the initial toxicology screening of **Psi-DOM**.

### Conclusion

The proposed initial toxicology screening for **Psi-DOM** provides a foundational framework for assessing its safety profile. This multi-faceted approach, combining in vitro and in vivo methodologies, is essential for identifying potential cytotoxic, genotoxic, and acute systemic hazards. The data generated from these studies will be critical for informing the risk assessment and guiding any future development of this compound. It is imperative that such a screening program is conducted under rigorous, standardized protocols to ensure data quality and reliability.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2,5-Dimethoxy-4-methylamphetamine [bionity.com]
- 2. 2,5-Dimethoxy-4-methylamphetamine Wikipedia [en.wikipedia.org]
- 3. Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Toxicology Screening of Psi-DOM: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3063821#initial-toxicology-screening-of-psi-dom]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com